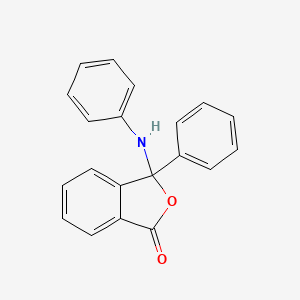

3-Anilino-3-phenyl-2-benzofuran-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Anilino-3-phenyl-2-benzofuran-1-one is a useful research compound. Its molecular formula is C20H15NO2 and its molecular weight is 301.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122894. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry and Anticancer Activity

The primary focus of research on 3-anilino-3-phenyl-2-benzofuran-1-one has been its antiproliferative properties . Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzofuran structure can enhance its anticancer activity. For instance, the presence of specific substituents on the aniline moiety has been linked to improved potency. A notable study demonstrated that derivatives of benzofuran, including this compound, exhibited antiproliferative activity comparable to established chemotherapeutics like doxorubicin, with an IC50 value of approximately 1.136 μM against human cervical cancer cells (HeLa) .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound in various experimental settings:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 1.136 | AKT inhibition |

| Study B | A549 | 16.4 | PLK1 inhibition |

| Study C | K562 | - | DNA interaction |

In Vitro Studies

In vitro assays using MTT assays have confirmed the cytotoxicity of this compound across different cancer cell lines, including lung adenocarcinoma (A549) and chronic leukemia (K562). The compound's ability to induce apoptosis was assessed through flow cytometry and caspase activation assays, demonstrating its potential as a therapeutic agent .

In Vivo Studies

In vivo studies utilizing murine models have shown promising results where treatment with this compound led to a significant reduction in tumor size without adverse effects on body weight or vital organ function . These findings support further exploration into clinical applications.

Other Potential Applications

Beyond its anticancer properties, this compound may have potential applications in other areas:

Antioxidant Activity

Benzofuran derivatives are known for their antioxidant properties. Research indicates that compounds like this compound could play a role in mitigating oxidative stress-related diseases .

Neuroprotective Effects

Emerging studies suggest that benzofuran derivatives may also exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

特性

CAS番号 |

36149-35-6 |

|---|---|

分子式 |

C20H15NO2 |

分子量 |

301.3 g/mol |

IUPAC名 |

3-anilino-3-phenyl-2-benzofuran-1-one |

InChI |

InChI=1S/C20H15NO2/c22-19-17-13-7-8-14-18(17)20(23-19,15-9-3-1-4-10-15)21-16-11-5-2-6-12-16/h1-14,21H |

InChIキー |

QPDLGVOQDRRBLW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)NC4=CC=CC=C4 |

正規SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)NC4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。